3-bromo-6-fluoropyridine-2-sulfonyl chloride
Description
Properties
CAS No. |
1261485-23-7 |
|---|---|
Molecular Formula |
C5H2BrClFNO2S |
Molecular Weight |
274.50 g/mol |
IUPAC Name |
3-bromo-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H |
InChI Key |
ONQALGMDOIGVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The pyridine ring’s nitrogen atom deactivates the ring, directing electrophilic substitution to positions ortho or para relative to itself. However, the bromine (position 3) and fluorine (position 6) substituents further modulate reactivity:
-
Bromine (meta-directing, electron-withdrawing) favors electrophilic attack at positions 2 or 4.
-
Fluorine (ortho/para-directing, weakly electron-withdrawing) enhances reactivity at positions 2 and 6.
The combined effects prioritize sulfonation at position 2, yielding the desired regioisomer.
Synthetic Protocol
-
Sulfonation :
-
Reagents : Chlorosulfonic acid (ClSO₃H, 2.5 equiv) in dichloromethane (DCM).
-
Conditions : 0–5°C, 4–6 hours under inert atmosphere.
-
Intermediate : 3-Bromo-6-fluoropyridine-2-sulfonic acid.
-
-
Chlorination :
-
Reagents : Phosphorus pentachloride (PCl₅, 3.0 equiv) or thionyl chloride (SOCl₂, excess).
-
Conditions : Reflux (70–80°C) for 2–3 hours.
-
Workup : Quench with ice, extract with DCM, and purify via recrystallization (hexane/ethyl acetate).
-
Yield : 45–55% (over two steps).
Halogen Exchange on 3-Bromo-6-Chloropyridine-2-Sulfonyl Chloride
This method exploits nucleophilic aromatic substitution (SNAr) to replace chlorine with fluorine at position 6.
Substitution Feasibility
The sulfonyl chloride group’s strong electron-withdrawing nature activates the ring for SNAr. Chlorine at position 6 becomes a viable leaving group under fluorination conditions.
Synthetic Protocol
-
Starting Material : 3-Bromo-6-chloropyridine-2-sulfonyl chloride (synthesized via direct sulfonation of 3-bromo-6-chloropyridine).
-
Fluorination :
-
Reagents : Anhydrous potassium fluoride (KF, 5.0 equiv) in dimethylformamide (DMF).
-
Conditions : 120°C, 12–18 hours.
-
Workup : Dilute with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 10% EtOAc/hexane).
-
Multi-Step Synthesis from 6-Fluoropyridine
This approach constructs the pyridine ring with pre-installed substituents, followed by sequential functionalization.
Reaction Sequence
-
Sulfonation of 6-Fluoropyridine :
-
Reagents : Chlorosulfonic acid (1.2 equiv) in DCM.
-
Conditions : 25°C, 8 hours.
-
Intermediate : 6-Fluoropyridine-2-sulfonic acid.
-
-
Bromination :
-
Reagents : Bromine (Br₂, 1.1 equiv) with iron(III) bromide (FeBr₃, 0.1 equiv) as catalyst.
-
Conditions : 80°C, 6 hours.
-
Intermediate : 3-Bromo-6-fluoropyridine-2-sulfonic acid.
-
-
Chlorination :
-
As described in Section 1.2.
-
Yield : 35–40% (over three steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Sulfonation | Short synthetic route; minimal steps. | Requires precise temperature control. | 45–55% |
| Halogen Exchange | High yield; leverages commercial precursors. | Limited scalability due to harsh conditions. | 60–70% |
| Multi-Step Synthesis | Flexible substituent introduction. | Low overall yield; labor-intensive. | 35–40% |
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
-
Recrystallization : Effective for removing unreacted starting materials.
-
Column Chromatography : Essential for isolating intermediates in multi-step routes.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
13C NMR (100 MHz, DMSO-d6) :
Industrial Scalability Considerations
-
Halogen Exchange (Method 2) is preferred for large-scale production due to higher yields and commercial precursor availability.
-
Safety : Sulfur trioxide (SO₃) and chlorosulfonic acid require stringent handling protocols to prevent exothermic decomposition.
Emerging Methodologies
Recent advances in flow chemistry enable continuous sulfonation-chlorination processes, reducing reaction times and improving safety profiles. Additionally, catalytic fluorination using palladium or copper complexes shows promise for enhancing SNAr efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Bromo-6-fluoropyridine-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of diverse organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles (e.g., amines) to form sulfonamides, which are valuable in pharmaceuticals.
- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, facilitating the construction of complex molecular architectures.
Medicinal Chemistry
Development of Pharmaceutical Intermediates
In medicinal chemistry, this compound is employed to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications include:
- Inhibitors of Biological Targets: Research has shown that derivatives of this compound can act as inhibitors for various biological targets, contributing to the development of new therapeutic agents.
- Antimicrobial Agents: The compound's derivatives have been investigated for their potential antimicrobial properties, making them candidates for developing new antibiotics.
Agrochemicals
Synthesis of Pesticides and Herbicides
The compound is also significant in the agrochemical industry. It is used to synthesize various pesticides and herbicides, contributing to agricultural productivity. The sulfonyl chloride group enhances the reactivity of the compound, allowing for the modification and optimization of agrochemical properties.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents targeting viral replication pathways. The intermediates produced showed promising activity against specific viral strains, highlighting the compound's potential in antiviral drug development.
Case Study 2: Development of Anti-Cancer Compounds
Research has explored the application of this compound in creating anti-cancer drugs. By modifying the pyridine ring and sulfonyl group, researchers developed compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of pyridine sulfonyl chlorides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 3-Bromo-6-fluoropyridine-2-sulfonyl chloride | - | C₅H₂BrClFNO₂S | Br (3), F (6), SO₂Cl (2) | High reactivity at C2 sulfonyl; strong electron-withdrawing effects from F and Br |
| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | 216394-05-7 | C₅H₂BrCl₂NO₂S | Br (5), Cl (6), SO₂Cl (3) | Moderate reactivity at C3 sulfonyl; Cl at C6 enhances lipophilicity |
| 3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride | 1804618-81-2 | C₇H₄BrClF₃NO₄S | Br (3), OMe (4), OCF₃ (2), SO₂Cl (5) | Steric hindrance from OMe and OCF₃; sulfonyl chloride at C5 reduces accessibility |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 1159512-36-3 | C₆H₂BrF₄N | Br (3), F (2), CF₃ (6) | No sulfonyl chloride; CF₃ group increases thermal stability |
Reactivity and Stability
- Target Compound : The sulfonyl chloride at position 2 is highly reactive due to proximity to electron-withdrawing bromine and fluorine, facilitating nucleophilic attacks. Fluorine’s strong electronegativity stabilizes intermediates in substitution reactions .
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride : The chlorine at position 6 increases lipophilicity, making it suitable for agrochemical intermediates. However, the sulfonyl chloride at position 3 is less reactive than at position 2 due to reduced electron withdrawal .
- 3-Bromo-4-methoxy-2-(trifluoromethoxy)... : Methoxy and trifluoromethoxy groups at positions 4 and 2 create steric hindrance, slowing reactions at the sulfonyl chloride (position 5). The electron-withdrawing OCF₃ group may enhance electrophilicity but is offset by steric effects .
Biological Activity
3-Bromo-6-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with bromine and fluorine atoms, along with a sulfonyl chloride group. The presence of these halogens often enhances the compound's reactivity and biological activity, making it a valuable scaffold in drug discovery.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor. For instance, studies indicate that similar sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation .
- Antiproliferative Effects : Research has demonstrated that compounds with a similar structural framework exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess this property .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of substituent effects on biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., -NO₂) | Generally enhance potency |
| Bulky groups (e.g., -alkoxy) | Often reduce activity |
| Halogen substitutions at specific positions | Can significantly alter potency |
For example, the introduction of halogens in the para position has been shown to enhance the inhibitory effects against certain cancer cell lines, with IC50 values often falling below 5 nM for highly potent analogs .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated several sulfonamide analogs, including those derived from pyridine structures. The results indicated that compounds with similar halogen substitutions exhibited IC50 values as low as 30 pM against colon cancer cell lines, demonstrating their potential as targeted therapeutic agents .
- Enzyme Targeting : In another investigation, the compound was assessed for its ability to inhibit specific kinases involved in cancer progression. The findings suggested that modifications to the pyridine ring could lead to enhanced selectivity and potency against these targets .
- Pharmacokinetics : Preliminary pharmacokinetic assessments indicated that derivatives of this compound have favorable metabolic profiles, with half-lives suitable for therapeutic applications .
Q & A
Q. Why might X-ray crystallography fail to resolve the sulfonyl chloride group’s geometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
